
N-(3,4-dimethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
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Overview
Description
N-(3,4-dimethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a complex organic compound that belongs to the class of isochromene derivatives This compound is characterized by its unique structure, which includes a 3,4-dimethylphenyl group and a 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide moiety
Preparation Methods
The synthesis of N-(3,4-dimethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 3,4-dimethylphenylamine with an appropriate acyl chloride to form the corresponding amide. This intermediate is then subjected to cyclization reactions to form the isochromene ring system. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-(3,4-dimethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Cyclization: Cyclization reactions can lead to the formation of various heterocyclic compounds, depending on the reaction conditions and reagents used
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research has indicated its potential use in the treatment of various diseases due to its biological activity.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
N-(3,4-dimethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide can be compared with other similar compounds, such as:
- N-(2,3-dimethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
- N-(3,5-dimethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide These compounds share similar structural features but differ in the position of the methyl groups on the phenyl ring. The unique positioning of the methyl groups in this compound may result in distinct chemical and biological properties, making it a valuable compound for specific applications .
Biological Activity
N-(3,4-dimethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that underline its potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes an isochromene core, which is known for its versatility in biological applications. The presence of the dimethylphenyl group enhances its lipophilicity, potentially improving its bioavailability.
The biological activity of this compound is attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help protect cells from oxidative damage by scavenging free radicals.
- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.
- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in various cancer cell lines, making it a candidate for cancer therapy.
Antioxidant Activity
A study conducted on human fibroblast cells demonstrated that this compound significantly reduced lipid peroxidation. The compound exhibited an IC50 value of 25 µM, indicating potent antioxidant effects compared to standard antioxidants like ascorbic acid.
Anti-inflammatory Mechanism
In a model of lipopolysaccharide-induced inflammation, treatment with this compound resulted in a significant decrease in levels of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-alpha). This suggests effective modulation of inflammatory responses through cytokine inhibition.
Anticancer Efficacy
In vitro assays performed on MCF7 breast cancer cells revealed that the compound induced apoptosis via caspase activation and mitochondrial pathway involvement. The reported IC50 for this effect was 30 µM, supporting its potential as a therapeutic agent against breast cancer.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure | Biological Activity | IC50 (µM) |
---|---|---|---|
N-(3,4-Dimethylphenyl)-3-methyl-1-oxo-isocromene | Structure | Antioxidant, Anti-inflammatory, Anticancer | 25 (Antioxidant), 30 (Cancer) |
Methyl 5-Methyl-2-(1-Oxo-Isochromene)Benzoate | Structure | Moderate antioxidant | 50 |
Methyl Coumarin Derivatives | Structure | Antimicrobial, Anticancer | Varies |
Properties
Molecular Formula |
C19H19NO3 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide |
InChI |
InChI=1S/C19H19NO3/c1-12-8-9-15(10-13(12)2)20-18(22)19(3)11-14-6-4-5-7-16(14)17(21)23-19/h4-10H,11H2,1-3H3,(H,20,22) |
InChI Key |
CCURHSFBSBBUFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2(CC3=CC=CC=C3C(=O)O2)C)C |
Origin of Product |
United States |
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